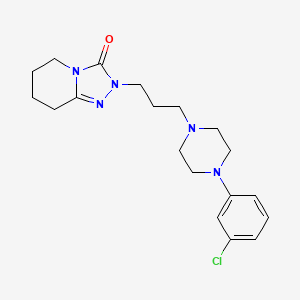
1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C35H28O22 . It is also known by other names such as 1,3,4,5-tetrakis (3,4,5-trihydroxybenzoyloxy)cyclohexane-1-carboxylic acid and 1,3,4,5-tetra-O-galloylquinic acid . It has a role as a carcinogenic agent, a metabolite, and a geroprotector .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple hydroxybenzoyl groups attached to a cyclohexanecarboxylic acid core . The average mass of the molecule is 800.584 Da and the monoisotopic mass is 800.107239 Da .Aplicaciones Científicas De Investigación
Structural Analysis and Formation
- Crystal Structures of Related Compounds : The study of crystal structures of compounds similar to 1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid, such as methyl 3,4,5-triacetoxybenzoate, provides insights into molecular interactions and formation of specific crystal networks (Jene & Ibers, 2000).
Organic Synthesis and Functional Materials
- Synthesis of Columnar Tetraphenylethenes : Research on the synthesis of tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes, which are structurally related to the 1,3,4,5-tetrakis compound, explores their potential in creating functional materials with mesomorphic properties (Schultz et al., 2001).
Catalytic and Chemical Transformations
- Catalysis and Chemical Transformations : Studies on tetrakis(pyridine)silver(II) peroxodisulfate and similar complexes provide insights into their ability to catalyze a variety of chemical transformations, offering potential applications for 1,3,4,5-tetrakis compounds in catalysis (Firouzabadi et al., 1992).
Gas Adsorption and Selectivity
- Gas Adsorption Properties : Research on metal-organic frameworks utilizing tetracarboxylic ligands similar to the 1,3,4,5-tetrakis compound reveals their dynamic properties and selective gas adsorption capabilities, suggesting potential applications in gas storage and separation (Ju et al., 2015).
Pharmaceutical and Chemical Synthesis
- Synthesis of Novel Chemical Structures : Studies on the synthesis of various oxocarboxylic acids and their derivatives, related to the 1,3,4,5-tetrakis structure, contribute to the development of new pharmaceuticals and chemical compounds (Kanizsai et al., 2007).
Cross-Coupling Reactions
- Applications in Cross-Coupling Reactions : Investigations into the use of palladium-tetraphosphine complexes in cross-coupling reactions highlight the potential role of similar tetrakis compounds in facilitating such chemical processes (Feuerstein et al., 2001).
Catalyst Development
- Catalyst Design and Activity : Research on perfluoroalkylphthalocyanine complexes, which are structurally related to the 1,3,4,5-tetrakis compound, focuses on their synthesis and catalytic activity, suggesting possible applications in catalyst design (Özer et al., 2009).
Environmental Analysis
- Identification of Environmental Contaminants : Studies on the detection of aromatic carboxylic acids in incinerator fly ash demonstrate the relevance of similar tetrakis compounds in environmental analysis and pollution monitoring (Akimoto et al., 1997).
Propiedades
Número CAS |
123166-70-1 |
|---|---|
Fórmula molecular |
C35H28O22 |
Peso molecular |
800.6 g/mol |
Nombre IUPAC |
1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53) |
Clave InChI |
JQVXKQDWMIXILH-UHFFFAOYSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Sinónimos |
1,3,4,5-tetra-O-galloylquinic acid 1,3,4,5-tetraGQA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


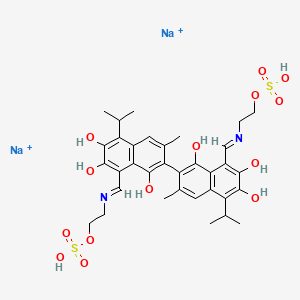
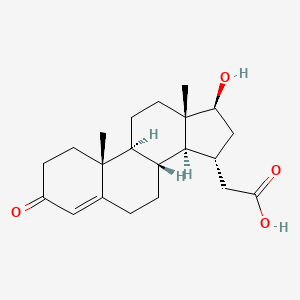
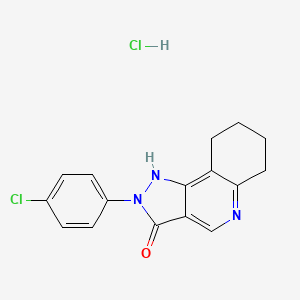
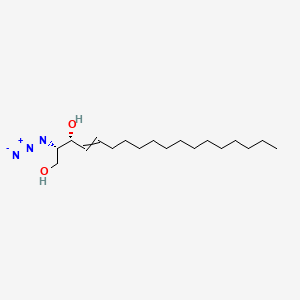
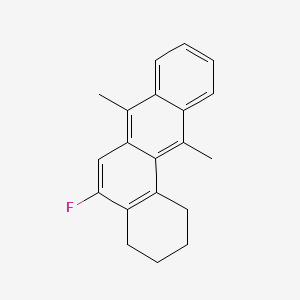
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
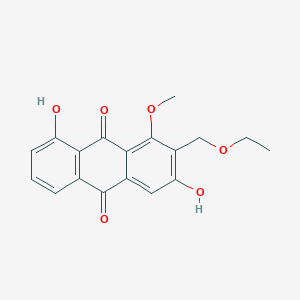
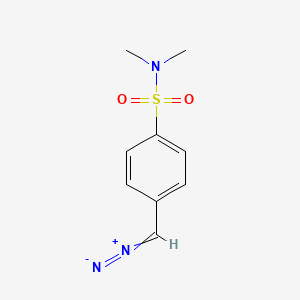
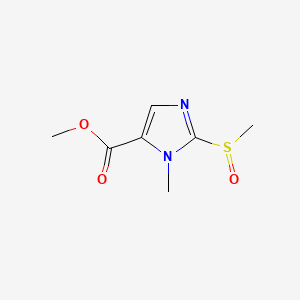

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)

